Imeglimin hydrochloride

Type 2 Diabetes Incretin Physiology Insulin Secretion

Imeglimin hydrochloride (CAS 2650481-44-8), the first-in-class glimin oral antidiabetic, uniquely targets mitochondrial bioenergetics to simultaneously enhance insulin secretion and sensitivity. Unlike metformin, it augments both GLP-1 and GIP incretin secretion, providing a dual-incretin profile essential for differentiating research from standard biguanide protocols. Clinical evidence demonstrates sustained HbA1c reduction (-0.64% at 52 weeks) when added to insulin, with placebo-like tolerability and no increased hypoglycemia risk—contrasting sharply with sulfonylureas. This monohydrochloride salt is critical for studies evaluating oral triple/quadruple combination therapy, insulin-sparing regimens, and erythrocyte lifespan–corrected glycemic assessment using glycoalbumin and continuous glucose monitoring. Procure the exact pharmaceutical form utilized in clinical trials to ensure reproducible pharmacological outcomes.

Molecular Formula C6H14ClN5
Molecular Weight 191.66 g/mol
CAS No. 2650481-44-8
Cat. No. B8068704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImeglimin hydrochloride
CAS2650481-44-8
Molecular FormulaC6H14ClN5
Molecular Weight191.66 g/mol
Structural Identifiers
SMILESCC1N=C(NC(=N1)N(C)C)N.Cl
InChIInChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
InChIKeyUXHLCYMTNMEXKZ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imeglimin Hydrochloride (CAS 2650481-44-8): First-in-Class Tetrahydrotriazine Antidiabetic Agent for Type 2 Diabetes Research and Procurement


Imeglimin hydrochloride (CAS 2650481-44-8) is the hydrochloride salt form of imeglimin, a first-in-class oral antidiabetic agent belonging to the tetrahydrotriazine-containing 'glimin' class [1]. Structurally related to metformin via a shared biguanide substructure but distinguished by a cyclic 1,3,5-triazine core, imeglimin targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function [2]. The hydrochloride salt (molecular formula C₆H₁₄ClN₅, molecular weight 191.66 g/mol) is the pharmaceutical form used in clinical development and commercial production, with FDA Unique Ingredient Identifier (UNII) MN7P3P5BYB [3].

Why Imeglimin Hydrochloride Cannot Be Substituted with Metformin or Other In-Class Antidiabetic Agents in Scientific Research


Despite structural homology to metformin, imeglimin elicits a mechanistically distinct glycemic control profile that precludes generic substitution in research protocols. Unlike metformin—which primarily improves insulin sensitivity and exerts heterogeneous, baseline-dependent effects on β-cell function—imeglimin enhances both insulin secretion and insulin sensitivity regardless of patient background [1]. Critically, imeglimin augments glucose-dependent insulinotropic peptide (GIP) secretion in addition to glucagon-like peptide-1 (GLP-1), an incretin effect not observed with metformin [2]. Furthermore, imeglimin demonstrates sustained glycemic efficacy when added to insulin therapy (HbA1c reduction -0.60% at 16 weeks vs placebo; -0.64% at 52 weeks), with placebo-like tolerability and minimal hypoglycemia risk [3]. These differentiated pharmacodynamic and clinical properties necessitate specific procurement of imeglimin hydrochloride rather than reliance on metformin or other existing oral antidiabetic classes.

Imeglimin Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Procurement Selection Guide


Imeglimin vs. Metformin: Differential Enhancement of Insulin Secretion and GIP in Head-to-Head Randomized Trial

In a 24-week head-to-head randomized controlled trial, imeglimin (2000 mg/day) increased insulin secretion whereas metformin (1000 mg/day) did not, and imeglimin uniquely enhanced total and active GIP secretion—a dual incretin effect not observed with metformin [1].

Type 2 Diabetes Incretin Physiology Insulin Secretion Oral Antidiabetic

Imeglimin vs. Metformin: β-Cell Function Enhancement Independent of Baseline Status

Subanalysis of a randomized controlled trial using the oral minimal model demonstrated that imeglimin increased β-cell function parameters (Φs and Φ) significantly, while metformin produced only limited changes in β-cell function. Critically, imeglimin's β-cell enhancement occurred regardless of baseline patient characteristics, whereas metformin's effect on β-cell function (Φ) was negatively correlated with baseline Φ (ρ=-0.54, p=0.01) [1].

Beta-Cell Function Insulin Sensitivity Oral Minimal Model Precision Medicine

Imeglimin Add-On to Insulin: HbA1c Reduction of -0.60% at 16 Weeks in Placebo-Controlled Phase 3 Trial

In the TIMES 3 Phase 3 trial (N=215), imeglimin 1000 mg BID added to insulin monotherapy produced an adjusted mean HbA1c reduction of -0.60% (95% CI -0.80 to -0.40; P < 0.0001) at Week 16 versus placebo. This reduction was sustained through 52 weeks (-0.64% from baseline; 95% CI -0.82 to -0.46) with placebo-like tolerability and hypoglycemia incidence [1].

Insulin Combination Therapy HbA1c Reduction Phase 3 Clinical Trial Add-On Therapy

Imeglimin Add-On to Sitagliptin: Incremental HbA1c Reduction of 0.72% in Placebo-Controlled Trial

In a 12-week randomized controlled trial, adding imeglimin (1500 mg BID) to sitagliptin (100 mg QD) produced a placebo-adjusted HbA1c reduction of 0.72% (P < 0.001) in patients inadequately controlled on sitagliptin monotherapy. FPG decreased by -0.93 mmol/L with imeglimin vs -0.11 mmol/L with placebo (P = 0.014). A1C reduction ≥0.5% was achieved in 54.3% of imeglimin-treated subjects vs 21.6% with placebo [1].

DPP-4 Inhibitor Combination Sitagliptin Add-On HbA1c Reduction Combination Therapy

Imeglimin Hydrochloride Formulation Bioequivalence: Established PK Parameters for Research-Grade Procurement

A bioequivalence study in healthy adults (N=29) established that test and reference imeglimin hydrochloride 500 mg tablet formulations were bioequivalent under fasting conditions. Geometric mean ratios (90% CI) were: Cmax 101.75% (94.42–109.64); AUC0–72 100.66% (94.28–107.46); AUC0–inf 100.13% (93.77–106.92). Intrasubject variability was low (14–17%) [1]. Population PK modeling indicates imeglimin is primarily renally excreted unchanged, with clearance influenced by eGFR, body weight, and age [2].

Pharmacokinetics Bioequivalence Formulation Comparison Cmax AUC

Imeglimin Prolongs Erythrocyte Lifespan: Implications for HbA1c Interpretation in Glycemic Monitoring

The INFINITY exploratory clinical trial (N=29) demonstrated that imeglimin 2000 mg/day significantly prolonged erythrocyte lifespan, with significant prolongation observed in both the 1–3 month and 4–6 month periods compared to pre-treatment baseline. This prolongation resulted in disproportionately elevated HbA1c levels relative to true glycemic status, while alternative markers glycoalbumin (GA) and 1,5-anhydroglucitol (1,5-AG) showed rapid changes reflecting earlier glycemic improvement [1]. Phase 3 trials confirm HbA1c reduction plateaus at approximately 20–24 weeks [2].

HbA1c Accuracy Erythrocyte Lifespan Glycemic Monitoring Glycoalbumin

Imeglimin Hydrochloride Optimal Research and Procurement Application Scenarios


Incretin Physiology and β-Cell Function Research Requiring Dual GLP-1/GIP Augmentation

Imeglimin hydrochloride is the preferred compound for studies investigating simultaneous GLP-1 and GIP incretin augmentation in type 2 diabetes. Unlike metformin, which does not enhance GIP secretion, imeglimin increases both total and active GIP levels in addition to GLP-1 [1]. This dual incretin effect, combined with direct glucose-dependent insulinotropic action independent of baseline β-cell status, makes imeglimin uniquely suited for research on mitochondrial-targeted incretin potentiation [2].

Insulin Combination Therapy Studies Requiring Oral Add-On with Sustained Efficacy and Low Hypoglycemia Risk

For clinical or preclinical studies evaluating oral add-on agents to existing insulin regimens, imeglimin hydrochloride offers a validated efficacy profile with placebo-adjusted HbA1c reduction of -0.60% at 16 weeks and sustained -0.64% reduction through 52 weeks, without increased hypoglycemia incidence versus placebo [1]. This distinguishes imeglimin from sulfonylureas (which increase hypoglycemia risk) and from metformin (which lacks the same β-cell functional enhancement) for insulin-sparing combination protocols.

Multi-Agent Combination Therapy Research Involving DPP-4 Inhibitors or Metformin

Imeglimin hydrochloride is indicated for procurement in research protocols evaluating triple or quadruple oral combination therapy. When added to sitagliptin monotherapy, imeglimin produced a placebo-adjusted HbA1c reduction of 0.72% (P < 0.001) [1]. In the MEGMI study, imeglimin addition to DPP-4 inhibitor plus low-dose metformin improved HbA1c compared with metformin dose escalation, with associated body weight reduction and liver enzyme improvement [2]. These complementary mechanisms support imeglimin's role in combination strategies where metformin titration may be limited by tolerability or insufficient efficacy.

Glycemic Monitoring Methodology Studies Requiring Multi-Marker Assessment

Imeglimin hydrochloride is a critical research tool for studies evaluating the discordance between HbA1c and alternative glycemic markers. Evidence from the INFINITY trial demonstrates that imeglimin prolongs erythrocyte lifespan, resulting in HbA1c values that lag true glycemic improvement by up to 2 months compared with glycoalbumin (GA) and 1,5-AG [1]. Procurement of imeglimin for studies incorporating multi-marker glycemic assessment (HbA1c, GA, 1,5-AG, continuous glucose monitoring) can elucidate the relationship between erythrocyte dynamics and glycemic control assessment in novel antidiabetic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imeglimin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.